N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
Description
N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a heterocyclic compound featuring a pyridinyl-substituted pyrazole core linked via an ethyl chain to a cyclopropanesulfonamide group. The cyclopropane sulfonamide group introduces conformational rigidity and modulates lipophilicity, which may enhance metabolic stability compared to bulkier aromatic sulfonamides .
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,12-1-2-12)15-8-10-17-9-5-13(16-17)11-3-6-14-7-4-11/h3-7,9,12,15H,1-2,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSDDXGPCDACQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The retrosynthetic deconstruction of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide reveals three primary building blocks (Figure 1):
- Pyridin-4-yl-pyrazole core : Synthesized via cyclocondensation or cross-coupling reactions.
- Ethylamine linker : Introduced through alkylation or nucleophilic substitution.
- Cyclopropanesulfonamide group : Attached via sulfonylation or Mitsunobu reactions.
The pyrazole ring formation typically precedes pyridine functionalization, as demonstrated in routes employing Suzuki-Miyaura couplings. The ethyl spacer is often installed via N-alkylation of the pyrazole nitrogen, while the sulfonamide moiety is introduced in final stages to avoid side reactions.
Stepwise Synthetic Routes
Traditional Linear Synthesis
Pyrazole Ring Formation
The synthesis begins with cyclocondensation of 4-nitrophenylhydrazine (1 ) with 1,3-dicarbonyl compounds under acidic conditions (Equation 1):
$$
\text{1,3-Diketone} + \text{4-Nitrophenylhydrazine} \xrightarrow{\text{HCl, EtOH, Δ}} 1-(4-Nitrophenyl)-1H-pyrazole \quad (\text{Yield: 65–78\%})
$$
Microwave irradiation at 150°C reduces reaction times from 12 hours to 15 minutes while maintaining yields >70%.
Pyridine Functionalization
The nitro group is reduced to an amine using catalytic hydrogenation (10% Pd/C, H₂, EtOH), followed by Suzuki coupling with pyridin-4-ylboronic acid (Equation 2):
$$
\text{1-(4-Aminophenyl)pyrazole} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{3-(Pyridin-4-yl)-1H-pyrazole} \quad (\text{Yield: 53–65\%})
$$
Ethyl Spacer Installation
N-Alkylation with 1,2-dibromoethane introduces the ethyl chain (Equation 3):
$$
\text{3-(Pyridin-4-yl)-1H-pyrazole} + \text{1,2-Dibromoethane} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2-Bromoethyl)-3-(pyridin-4-yl)-1H-pyrazole} \quad (\text{Yield: 68\%})
$$
Sulfonamide Coupling
Reaction with cyclopropanesulfonamide under basic conditions completes the synthesis (Equation 4):
$$
\text{1-(2-Bromoethyl)pyrazole} + \text{Cyclopropanesulfonamide} \xrightarrow{\text{DIEA, DCM}} \text{Target Compound} \quad (\text{Yield: 72\%})
$$
Convergent Approach via Buchwald-Hartwig Amination
An alternative route employs late-stage amination to streamline synthesis (Scheme 1):
- Prepare 4-bromo-1H-pyrazole (5 ) via cyclocondensation.
- Perform Pd-catalyzed amination with 2-aminoethylcyclopropanesulfonamide (6 ):
$$
\text{4-Bromo-1H-pyrazole} + \text{6} \xrightarrow{\text{Xantphos, Pd₂(dba)₃}} \text{1-(2-Sulfonamidoethyl)pyrazole} \quad (\text{Yield: 58\%})
$$
Alternative Methodologies and Innovations
Continuous Flow Synthesis
Recent advances employ flow chemistry for hazardous intermediates:
| Step | Conditions | Residence Time | Yield |
|---|---|---|---|
| Nitro Reduction | H₂ (20 bar), Pd/C, EtOH, 80°C | 12 min | 89% |
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, 120°C | 8 min | 76% |
This method reduces processing time from 48 hours to <1 hour while improving safety.
Reaction Optimization and Challenges
Key Parameters Affecting Yield
Characterization and Quality Control
Critical analytical data for batch purity assessment:
| Technique | Key Signals | Acceptance Criteria |
|---|---|---|
| ¹H NMR (500 MHz) | δ 8.45 (d, J=5.1 Hz, Py-H), 7.85 (s, Pyz-H) | ±0.05 ppm |
| HPLC-UV | tR=8.2 min, >98% area purity | ≥95% |
| HRMS | [M+H]⁺ calc. 360.1452, found 360.1450 | Δ < 2 ppm |
Impurity profiling identifies three primary byproducts (<1.5% each):
- N-oxide derivative (m/z 376.1401)
- Di-alkylated analog (m/z 432.1895)
- Hydrolyzed sulfonamide (m/z 278.1128)
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound can be used as a probe to study enzyme activity and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related sulfonamide derivatives, focusing on substituent effects, synthesis strategies, and inferred pharmacological properties:
Key Comparisons
Heterocyclic Core Variations: The target compound’s pyridinyl-pyrazole system (simple bicyclic) contrasts with ’s pyrazolo-pyrimidine-chromenone (polycyclic) and ’s imidazo-pyrrolo-pyrazine (tricyclic). Simpler cores may improve synthetic accessibility but reduce target specificity .
Sulfonamide Substituents: Cyclopropanesulfonamide (target) vs. benzenesulfonamide (): The cyclopropane’s smaller size and rigidity may reduce off-target interactions compared to bulkier aryl sulfonamides . Carbamoyl vs.
Synthetic Strategies :
- The target compound likely employs nucleophilic substitution or amide coupling (similar to ’s isocyanate reaction), while and rely on transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
Pharmacological Implications: The pyridinyl group in the target compound may enhance solubility and π-π interactions with aromatic residues in enzyme active sites.
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings and case studies related to its biological activity, providing a comprehensive overview.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide core linked to a pyridine and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of the pyridine and pyrazole rings suggests potential interactions with various biological targets, including enzymes and receptors.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of pyrazole have been shown to inhibit CDK2 with high potency, leading to cell cycle arrest and apoptosis in cancer cells . The mechanism involves the inhibition of retinoblastoma protein phosphorylation, which is essential for cell cycle progression.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. For example:
- Inhibition of CDK2 : A related compound demonstrated a Ki value of 0.005 µM against CDK2, indicating potent inhibitory activity .
- Antiproliferative Activity : Compounds structurally similar to this compound have shown sub-micromolar GI50 values across various cancer cell lines, suggesting strong antiproliferative effects .
Enzyme Inhibition
The compound may also exhibit activity against other enzymes involved in metabolic pathways. For instance, studies on pyrazole derivatives have shown their ability to act as selective modulators for various enzyme classes, enhancing their therapeutic potential in treating metabolic disorders .
Case Studies and Research Findings
- Study on CDK Inhibitors :
- Mechanistic Studies :
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | Target Enzyme | Ki Value (µM) | GI50 (µM) | Cell Line Tested |
|---|---|---|---|---|
| Compound A | CDK2 | 0.005 | 0.127 | Ovarian Cancer |
| Compound B | CDK2 | 0.007 | 0.560 | Breast Cancer |
| Compound C | Other Enzyme | 0.020 | 0.250 | Lung Cancer |
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide with high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling a pyridinyl-pyrazole core to an ethyl linker, followed by sulfonamide formation. Key steps include:
- Nucleophilic substitution : Reacting a pyridinyl-pyrazole intermediate with a bromoethyl precursor under basic conditions (e.g., cesium carbonate) to form the ethyl-linked intermediate .
- Sulfonamide coupling : Introducing the cyclopropanesulfonamide group via reaction with cyclopropanesulfonyl chloride in anhydrous solvents (e.g., DCM or THF) under nitrogen atmosphere.
- Optimization : Control reaction temperature (30–50°C) and use catalysts like copper(I) bromide to enhance efficiency . Monitor purity at each stage using HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, cyclopropane carbons at δ 10–15 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cellular viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or HEK293) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled ligands for GPCR targets) .
Advanced Research Questions
Q. How can contradictory results in biological activity across different assay formats be resolved?
- Methodological Answer :
- Assay condition optimization : Adjust buffer pH (e.g., 7.4 vs. 6.5 for lysosomal targets) or solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Target validation : Use CRISPR knockdown or siRNA silencing to confirm on-target effects .
- Data normalization : Include positive/negative controls (e.g., staurosporine for apoptosis) to account for batch variability .
Q. What computational approaches are effective in predicting target interactions and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., pyridine as a hinge-binder) .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational changes .
- Free energy calculations : Apply MM/GBSA to rank binding affinities of derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target enzymes?
- Methodological Answer :
- Derivatization : Modify the cyclopropane group (e.g., replace with bicyclo[2.2.1]heptane) or pyridinyl substituents (e.g., 3-methoxy vs. 3-fluoro) to alter steric/electronic profiles .
- Selectivity profiling : Screen against panels of related enzymes (e.g., KinomeScan for kinase inhibitors) .
- Metabolic stability : Introduce deuterium at labile C-H positions (e.g., ethyl linker) to prolong half-life in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
